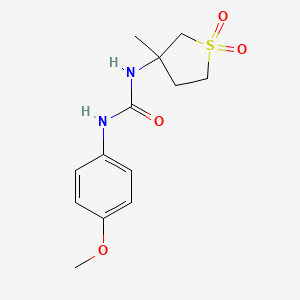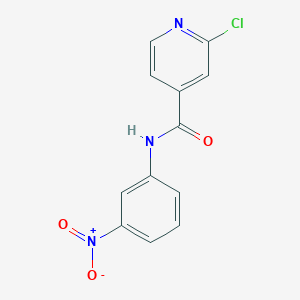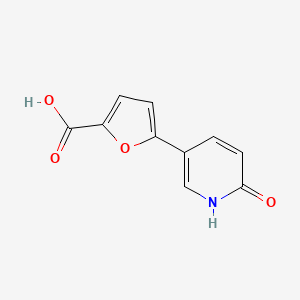
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring, a methanamine group, and a substituted phenyl ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzylamine with furan derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and other functionalized organic compounds .
Applications De Recherche Scientifique
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, which contributes to its anticonvulsant and antidepressant effects. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors is crucial for its pharmacological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluorobenzylamine: Shares a similar structure but lacks the furan ring.
3-Chloro-2-fluorophenylmethanamine: Another related compound with different substituents on the phenyl ring.
Uniqueness
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is unique due to its combination of a furan ring and a substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1152604-98-2 |
|---|---|
Formule moléculaire |
C11H13ClFNO |
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-N-(oxolan-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(11(9)13)14-6-8-4-5-15-7-8/h1-3,8,14H,4-7H2 |
Clé InChI |
KSULIWZTTFOMIQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CNC2=C(C(=CC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)



![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)
![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)

